(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
Brand Name: Vulcanchem
CAS No.: 113231-05-3
VCID: VC0043352
InChI: InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)/t7-/m0/s1
SMILES: C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Molecular Formula: C10H18N2O6
Molecular Weight: 262.26 g/mol

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

CAS No.: 113231-05-3

Reference Standards

VCID: VC0043352

Molecular Formula: C10H18N2O6

Molecular Weight: 262.26 g/mol

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid - 113231-05-3

CAS No. 113231-05-3
Product Name (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
Molecular Formula C10H18N2O6
Molecular Weight 262.26 g/mol
IUPAC Name (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid
Standard InChI InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)/t7-/m0/s1
Standard InChIKey SYFQYGMJENQVQT-ZETCQYMHSA-N
Isomeric SMILES C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
SMILES C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Canonical SMILES C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Synonyms N2,N2-Bis(carboxymethyl)-L-lysine; Lysine-N,N-diacetic Acid; AB-NTA;
PubChem Compound 7019830
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator